1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it highly interesting for various scientific and industrial applications. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in many fields.
Preparation Methods
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and perfluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazol-5-yl)ethanone can be compared with other fluorinated compounds, such as trifluoromethyl ketones and perfluoroalkylated pyrazoles . These compounds share similar properties, such as high thermal stability and resistance to oxidation, but differ in their specific chemical structures and applications. The unique combination of trifluoromethyl and perfluoroethyl groups in this compound makes it particularly valuable for certain applications .
Properties
Molecular Formula |
C9H6F8N2O |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
1-[2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F8N2O/c1-3(20)5-4(8(12,13)14)6(18-19(5)2)7(10,11)9(15,16)17/h1-2H3 |
InChI Key |
FPUSXQGEKBBTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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